molecular formula C9H12N2O3S B2816104 2-[(hydroxyimino)methyl]-N,N-dimethylbenzenesulfonamide CAS No. 148728-93-2

2-[(hydroxyimino)methyl]-N,N-dimethylbenzenesulfonamide

Cat. No.: B2816104
CAS No.: 148728-93-2
M. Wt: 228.27
InChI Key: RGDOFHHIGQQEJG-JXMROGBWSA-N
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Description

2-[(hydroxyimino)methyl]-N,N-dimethylbenzenesulfonamide is a chemical compound with the molecular formula C9H12N2O3S It is characterized by the presence of a hydroxyimino group attached to a methyl group, which is further connected to a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(hydroxyimino)methyl]-N,N-dimethylbenzenesulfonamide typically involves the condensation of N,N-dimethylbenzenesulfonamide with hydroxylamine or its derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes are optimized for yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

2-[(hydroxyimino)methyl]-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

2-[(hydroxyimino)methyl]-N,N-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-[(hydroxyimino)methyl]-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the sulfonamide moiety can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(hydroxyimino)(methylthio)methyl]-1-methylpyridinium chloride
  • 2-(hydroxyiminomethyl)-1-methylpyridinium chloride
  • 2-[(hydroxyimino)methyl]-1,3-dimethylimidazolium iodide

Uniqueness

2-[(hydroxyimino)methyl]-N,N-dimethylbenzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the hydroxyimino and sulfonamide groups allows for versatile reactivity and potential applications in various fields. Compared to similar compounds, it may exhibit different levels of activity and selectivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[(E)-hydroxyiminomethyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-11(2)15(13,14)9-6-4-3-5-8(9)7-10-12/h3-7,12H,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDOFHHIGQQEJG-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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